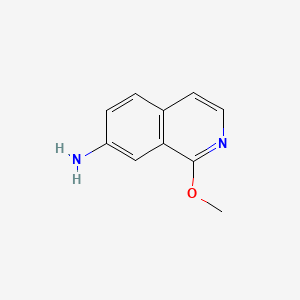
1-Methoxyisoquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyisoquinolin-7-amine is a chemical compound with the molecular formula C10H10N2O . It is an isoquinoline derivative, which is a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed .Molecular Structure Analysis
The molecular structure of 1-Methoxyisoquinolin-7-amine consists of a benzene ring fused with a pyridine moiety, with a methoxy group attached to the 1-position and an amine group attached to the 7-position .Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives are diverse. For instance, the Mitsunobu reaction has been extended to include amine nucleophiles to form C–N bonds .Physical And Chemical Properties Analysis
1-Methoxyisoquinolin-7-amine has a molecular weight of 202.26 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .Applications De Recherche Scientifique
-
Organic and Pharmaceutical Chemistry
- Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities .
- They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
- The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .
- Some of these strategies have already been implemented via semi-synthesis or total synthesis .
-
Synthesis of Isoquinoline and Its Derivatives
- The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
- Research and development in synthesis of isoquinoline and its derivatives are focused on the development of initial compounds from pre-functionalized o-alkynlaryl-aldehyde/ketones and from arylalehydes and alkynes in situ .
- Development of catalytic methods based on strong acids or alkali, transition metal ions, non-metal catalysts, etc., are also being explored .
-
Chemistry of Amines
- Amines, characterized by the presence of one or more nitrogen atoms bonded to carbon atoms, are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science .
- Synthesis methodologies for amines have evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .
- Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis .
-
Industrial Applications
-
Medicinal Chemistry
- Isoquinoline is an essential segment of both natural and synthetic compounds .
- In particular, the pyranoquinoline ring system has gained considerable attention as it is the structural backbone in many naturally occurring alkaloids such as papaverine .
- The isoquinoline ring in these natural compounds derives from the aromatic amino acid tyrosine .
-
Pharmaceutical Research
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
- They play a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Biological Activities
- Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
-
Synthetic Strategies
-
Chemical Reactivity
- Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula .
- It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
- Quinoline and its derivatives are a vital nucleus in several natural products .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methoxyisoquinolin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOVWGNHGXTZQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxyisoquinolin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

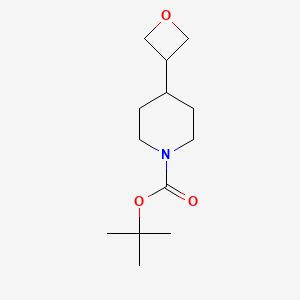
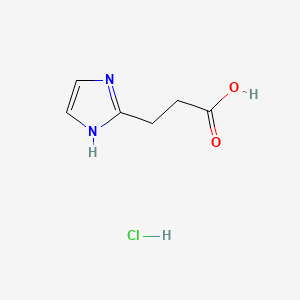
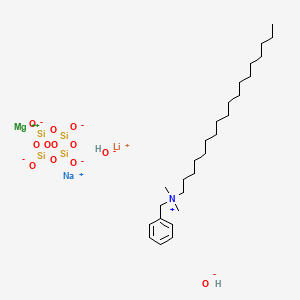
![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)
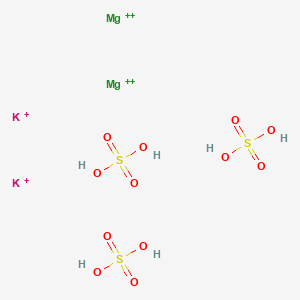
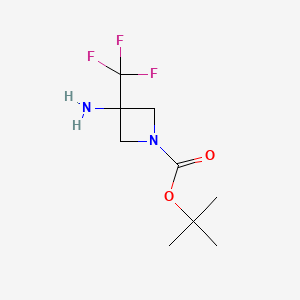
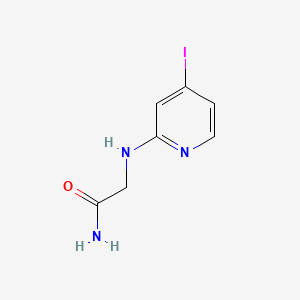
![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)
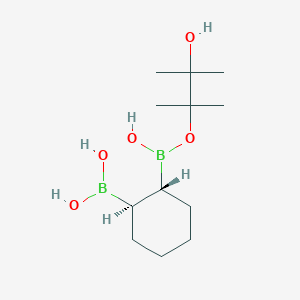
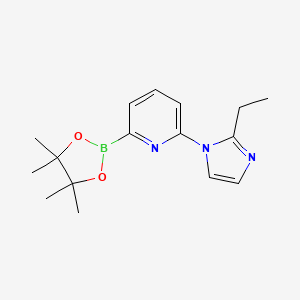
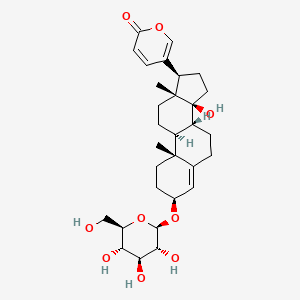
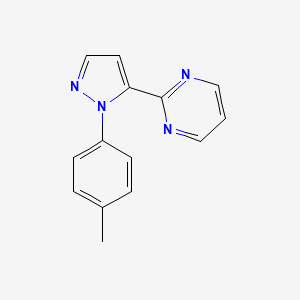
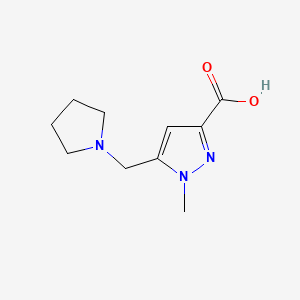
![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)